molecular formula C17H20N4O2S B6069170 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide

Cat. No.: B6069170
M. Wt: 344.4 g/mol
InChI Key: XHNWSESAYIPJAO-UDWIEESQSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethyl and sulfanyl groups. The final step involves the condensation of the intermediate with a hydrazide derivative to form the target compound. Reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the hydrazide moiety.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazide moiety can produce hydrazines.

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)propanamide
  • 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[2-nitro-4-(methyloxy)phenyl]acetamide

Uniqueness

Compared to similar compounds, 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide is unique due to its specific substitution pattern and the presence of both a sulfanyl group and a hydrazide moiety

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-10-9-11(2)19-17(18-10)24-13(4)16(23)21-20-12(3)14-7-5-6-8-15(14)22/h5-9,13,22H,1-4H3,(H,21,23)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNWSESAYIPJAO-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC(C)C(=O)NN=C(C)C2=CC=CC=C2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SC(C)C(=O)N/N=C(\C)/C2=CC=CC=C2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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